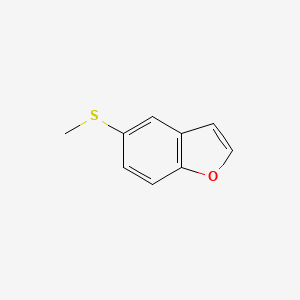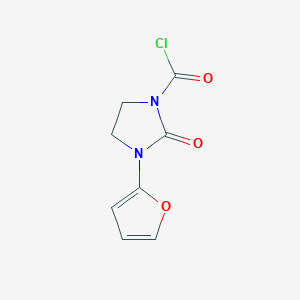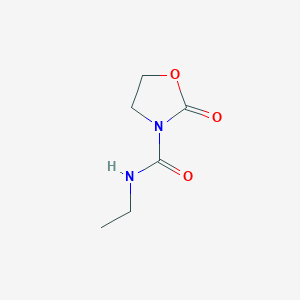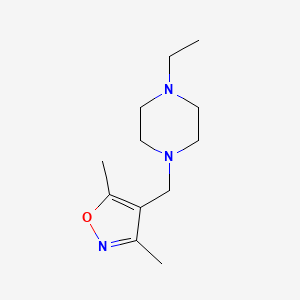
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is an organic compound with the molecular formula C8H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized through the reaction of 1-isopropyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the precursor aldehyde followed by its conversion to the oxime using standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. Additionally, the compound can act as a nucleophile in organic reactions, participating in the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropyl-1H-pyrrole-2-carbaldehyde: The precursor to the oxime, differing only by the presence of the aldehyde group instead of the oxime.
1-Methyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-pyrrole-2-carbaldehyde oxime: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-Isopropyl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(NE)-N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3/b9-6+ |
Clave InChI |
VVHTZKLJRLMKFM-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)N1C=CC=C1/C=N/O |
SMILES canónico |
CC(C)N1C=CC=C1C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)


![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)



![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)



![2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871702.png)
![4-(pentan-3-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12871713.png)
